molecular formula C10H8FN3O B8381658 6-Fluoro-2-Aminoquinoline-3-Carboxamide

6-Fluoro-2-Aminoquinoline-3-Carboxamide

Cat. No.: B8381658
M. Wt: 205.19 g/mol
InChI Key: HQCJPLVCEVRXIE-UHFFFAOYSA-N
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Description

6-Fluoro-2-Aminoquinoline-3-Carboxamide is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-amino-6-fluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H8FN3O/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15)

InChI Key

HQCJPLVCEVRXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (8.52 g., 0.152 mole) is gradually added over a 40-minute period to a slurry of α-cyano-β-(2-nitro-5-fluorophenyl)acrylamide (7.97 g., 0.034 mole) in acetic acid (100 ml.) at 85° C. When addition of the iron powder is complete, the mixture is heated to 95°-100° C. for 1.5 hours and then filtered hot through diatomaceous earth. The filtrate is cooled in an ice bath and then filtered to give a tan crystalline solid. The solid is partitioned between ethyl acetate and water, the organic phase separated, dried over anhydrous sodium sulfate and concentrated to yield 6.34 g. (90%) of the title amide as yellow crystals. M.P. 232°-236° C.
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-cyano-β-(2-nitro-5-fluorophenyl)acrylamide
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.52 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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